

13C NMR chemical shifts for ethylene glycol diacetate

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Compound of Interest

Compound Name: Ethylene glycol diacetate

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An in-depth analysis of the 13C NMR chemical shifts of **ethylene glycol diacetate** is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding chemical shifts.

13C NMR Spectral Data for Ethylene Glycol Diacetate

The 13C Nuclear Magnetic Resonance (NMR) spectrum of **ethylene glycol diacetate** exhibits distinct signals for the carbonyl and methylene carbons. Due to the molecule's symmetry, only two unique carbon environments are observed. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

Below is a summary of the reported 13C NMR chemical shifts for **ethylene glycol diacetate**, recorded in deuterated chloroform (CDCl3).

Carbon Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~170.7
Methylene (CH2)	~62.3
Methyl (CH3)	~20.8

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ^{13}C NMR spectrum of a small organic molecule such as **ethylene glycol diacetate**.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

- **Sample Purity:** Ensure the **ethylene glycol diacetate** sample is of high purity (e.g., 99%) to avoid interference from impurity signals.^[1]
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and suitable solvent for nonpolar organic compounds like **ethylene glycol diacetate**.^{[1][2]}
- **Concentration:** For ^{13}C NMR, a higher concentration is generally preferred due to the low natural abundance of the ^{13}C isotope.^[3] A solution of 20-50 mg of the analyte in approximately 0.6 mL of deuterated solvent is recommended.^[2]
- **Procedure:**
 - Accurately weigh the desired amount of **ethylene glycol diacetate**.^[2]
 - Dissolve the sample in the deuterated solvent within a clean vial.^[2] Gentle vortexing or sonication can aid in complete dissolution.^[2]
 - If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.^[3]
 - The final volume of the solution in the NMR tube should be between 0.5 and 0.6 mL.^[3]
 - Cap the NMR tube securely to prevent solvent evaporation.^[2]
 - Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.^[3]

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for setting up an NMR spectrometer for ^{13}C NMR data acquisition.^{[2][4][5]}

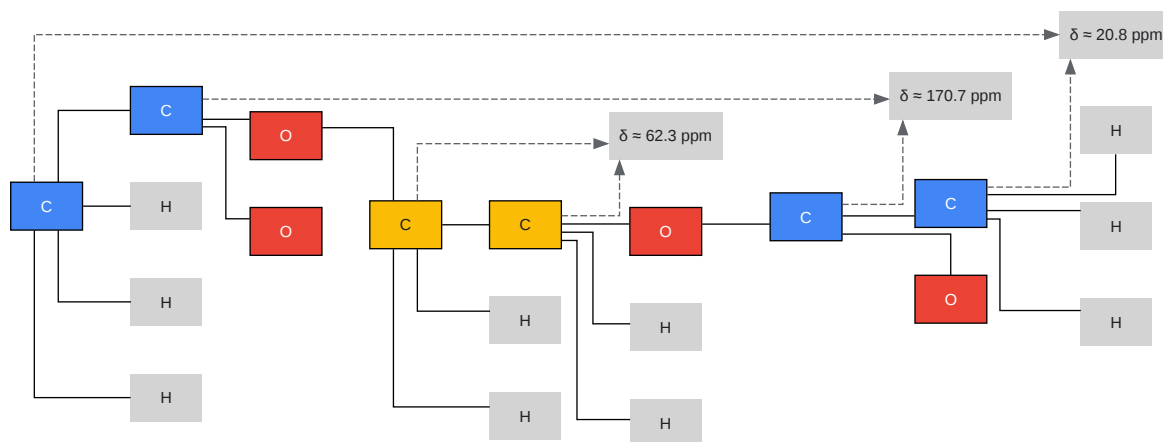
- Instrument Initialization: Insert the sample into the spectrometer's magnet.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl_3) to maintain a stable magnetic field.^{[2][4]}
- Tuning and Matching: The NMR probe is tuned to the ^{13}C frequency to optimize signal detection.^{[2][4]}
- Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.^{[2][4]}
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a simple ^{13}C spectrum.^[4]
 - Spectral Width: A wide spectral width (e.g., 250 ppm) should be set to ensure all carbon signals are captured.^[4]
 - Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.^[4]
 - Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.^[4]
 - Number of Scans (NS): Due to the low sensitivity of ^{13}C NMR, a larger number of scans is often required compared to ^1H NMR. The exact number will depend on the sample concentration.^[4]
- Data Acquisition: The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing

- Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.
- Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is calibrated. For spectra recorded in CDCl₃, the solvent peak is typically set to 77.0 ppm.^[6]
- Peak Picking: The chemical shifts of the peaks of interest are identified and labeled.

Visualization of Ethylene Glycol Diacetate Structure and ¹³C NMR Shifts

The following diagram illustrates the chemical structure of **ethylene glycol diacetate** with its carbon atoms labeled according to their respective ¹³C NMR chemical shifts.



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Caption: Structure of **ethylene glycol diacetate** with ¹³C NMR assignments.

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- To cite this document: BenchChem. [13C NMR chemical shifts for ethylene glycol diacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770166#13c-nmr-chemical-shifts-for-ethylene-glycol-diacetate>]

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